4-(1-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline is a spirocyclic compound that features a unique structural motif. The compound consists of an aniline group attached to a spirocyclic system containing both an oxetane and an azetidine ring. This structure imparts unique chemical and physical properties, making it a valuable compound in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline typically involves the formation of the spirocyclic system followed by the introduction of the aniline group. One common method starts with the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-toluenesulfonamide to form the N-tosylated spiro compound. This intermediate is then deprotected using magnesium turnings in methanol, followed by treatment with oxalic acid to yield the oxalate salt of the spirocyclic system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of scalable reaction conditions, such as the use of acetic acid for the isolation of the spirocyclic system as an acetate salt, which provides better stability and solubility .
Chemical Reactions Analysis
Types of Reactions
4-(1-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the spirocyclic system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitrating agents, halogens, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the spirocyclic system, while substitution reactions can introduce various functional groups onto the aniline ring.
Scientific Research Applications
4-(1-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline has a wide range of applications in scientific research:
Biology: It serves as a probe in biological studies to investigate enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 4-(1-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline involves its interaction with specific molecular targets. The spirocyclic system provides a rigid framework that can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The aniline group can participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: A structurally similar compound with a spirocyclic system but lacking the aniline group.
2-Oxa-7-azaspiro[3.5]nonane: Another spirocyclic compound with a larger ring system, offering different chemical properties.
Uniqueness
4-(1-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline is unique due to the presence of both the spirocyclic system and the aniline group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H14N2O |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
4-(1-oxa-6-azaspiro[3.3]heptan-6-yl)aniline |
InChI |
InChI=1S/C11H14N2O/c12-9-1-3-10(4-2-9)13-7-11(8-13)5-6-14-11/h1-4H,5-8,12H2 |
InChI Key |
YODUCUMGCYDKCM-UHFFFAOYSA-N |
Canonical SMILES |
C1COC12CN(C2)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.